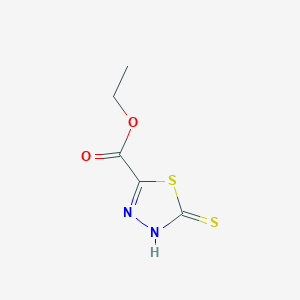

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate is a compound that has been explored in the context of organic synthesis and the development of pharmaceuticals. The compound is characterized by the presence of a thiadiazole ring, a common motif in drug design due to its structural similarity to peptides and its ability to mimic the biologically relevant peptide bond .

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been reported in the literature. For instance, the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate in the presence of bases leads to the formation of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This reaction involves the in situ generation of thioketene and its subsequent cyclization with an internal CH2NH2 nucleophile . Additionally, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through the cyclization of thioamide with 2-chloroacetoacetate demonstrates the versatility of thiadiazole synthesis, achieving yields above 60% .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring . The structural features of these compounds are crucial for their potential biological activity and interaction with biological targets.

Chemical Reactions Analysis

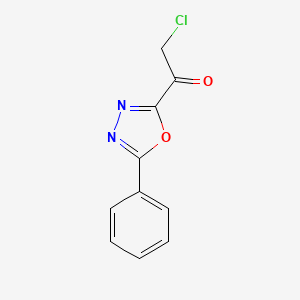

Thiadiazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, the alkylation of the sulfur atom in the thiadiazole ring has been achieved with iodomethane to form ethyl 5-methylsulfanyl-4,7-dihydrofuro[2,3-c]pyridine-2-carboxylate . Furthermore, the Hantzsch reaction with ω-bromoacetophenone has been used to synthesize complex heterocyclic structures such as 7-ethoxycarbonyl-3-phenylfuro[3,2-d][1,3]thiazolo[3,2-a]pyridin-4-ium bromide . These reactions highlight the reactivity of the thiadiazole moiety and its potential for generating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics that can affect the compound's solubility, stability, and reactivity. The substituents attached to the thiadiazole core can further modulate these properties, making them suitable for specific applications in drug development . Understanding these properties is essential for the optimization of thiadiazole-based compounds for pharmaceutical use.

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition

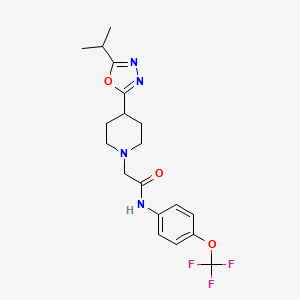

A study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, targeting glutaminase inhibition. These analogs, including modifications of the ethyl 5-sulfanyl-1,3,4-thiadiazole-2-carboxylate structure, demonstrated potential as glutaminase inhibitors with improved drug-like properties, including solubility. Some analogs showed similar potency to BPTES in inhibiting the growth of human lymphoma B cells, both in vitro and in mouse xenograft models, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Cyclization Reactions

Research on ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate revealed its reactivity under cyclization conditions. This compound undergoes intramolecular cyclization to produce novel structures with potential pharmacological activities. The synthesized compounds have shown a range of activities, suggesting the versatility of this compound derivatives in synthesizing new therapeutic agents (Remizov et al., 2019).

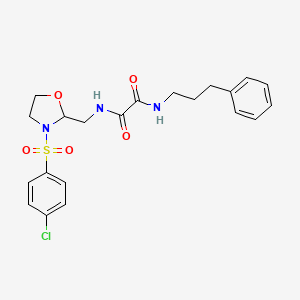

Central Nervous System Activity

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antidepressant and anxiolytic activities. These studies found that some derivatives possess significant activity comparable to standard drugs, highlighting the potential of this compound derivatives in developing new treatments for CNS disorders (Clerici et al., 2001).

Antimicrobial and Antifungal Activities

Compounds derived from sulfonyl-substituted this compound have shown promising results in antimicrobial and antifungal studies. These compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Such findings suggest the potential of these derivatives in combating infectious diseases (Sych et al., 2019).

Antitubercular Agents

Derivatives of 1,3,4-thiadiazoles, structurally related to this compound, have been identified as potent antitubercular agents. These compounds showed outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without significant toxicity to mammalian cells. This highlights the potential of thiadiazole derivatives in addressing the global challenge of tuberculosis (Karabanovich et al., 2016).

Wirkmechanismus

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity against certain bacteria , and have been found effective for isoniazid-induced seizures .

Mode of Action

It’s known that the structure-activity relationship of 1,3,4-thiadiazole scaffold suggests that electron-withdrawing group increases the activity .

Biochemical Pathways

Compounds with a similar 1,3,4-thiadiazole scaffold have been involved in the formation of corresponding thioamides of furylacetic acid .

Result of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity , and have been found effective for isoniazid-induced seizures .

Eigenschaften

IUPAC Name |

ethyl 2-sulfanylidene-3H-1,3,4-thiadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-2-9-4(8)3-6-7-5(10)11-3/h2H2,1H3,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMLYMATMZAVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=S)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)

![6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide](/img/structure/B2537928.png)

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)

![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)